1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
This compound features a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 3-position and a thiophen-3-yl group linked via an ethanone bridge. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in enhancing bioavailability, while the cyclopropyl group may improve lipophilicity and membrane permeability . The thiophene ring contributes to π-π stacking interactions, a common feature in bioactive molecules targeting CNS or antimicrobial pathways. Structural characterization of such compounds typically employs IR, NMR, and mass spectrometry, as described for analogous derivatives in and .
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-16(9-13-5-7-23-11-13)20-6-1-2-12(10-20)8-15-18-17(19-22-15)14-3-4-14/h5,7,11-12,14H,1-4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXWBGVAMUGCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CC3=NC(=NO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.39 g/mol. The structure features a cyclopropyl group and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound's structure suggests it may interact with specific cancer cell pathways. Preliminary studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic pathways. For instance, compounds with similar structures have been reported to inhibit tumor growth in animal models .
Neuropharmacological Effects
Recent investigations into the neuropharmacological properties of similar compounds have shown potential as anxiolytic or antidepressant agents. The presence of the piperidine ring may contribute to these effects by interacting with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole ring may inhibit enzymes involved in critical metabolic pathways in microorganisms and cancer cells.
- Receptor Modulation : The piperidine component can interact with neurotransmitter receptors, potentially influencing mood and anxiety levels.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression, leading to inhibited proliferation in cancer cells.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a cyclopropyl group exhibited enhanced antibacterial activity compared to their non-cyclopropyl counterparts .
Study on Anticancer Properties
In a recent study published in a pharmacology journal, a series of oxadiazole derivatives were tested for their anticancer properties against several cancer cell lines. The results demonstrated that the tested compounds induced significant cytotoxic effects, particularly through apoptosis induction pathways .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives containing oxadiazole structures often exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone have been synthesized and evaluated for their effectiveness against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxadiazole structure can enhance antimicrobial potency .
Anticancer Properties
The compound's structural characteristics also position it as a potential anticancer agent. Studies focusing on similar oxadiazole derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, the incorporation of piperidine rings has been linked to increased activity against cancer cells due to enhanced interaction with biological targets involved in cell proliferation .
Neurological Applications
Preliminary studies suggest that compounds featuring oxadiazole and piperidine may interact with muscarinic receptors in the brain. Specifically, research on structurally related compounds has indicated that they can act as selective agonists or antagonists at muscarinic receptor subtypes, which are implicated in various neurological disorders . This opens avenues for exploring the compound's potential in treating conditions such as Alzheimer's disease or schizophrenia.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine-Oxadiazole-Thiophene Derivatives
The following table highlights key structural differences and similarities:
Pharmacological and Physicochemical Properties
- Lipophilicity : The cyclopropyl group in the target compound likely increases logP compared to phenyl or thiophene substituents, improving blood-brain barrier penetration .
- Metabolic Stability : Oxadiazoles resist oxidative metabolism, but the cyclopropyl group may further reduce CYP450-mediated degradation compared to aromatic substituents .
- Solubility : Thiophen-3-yl derivatives (target) may exhibit better aqueous solubility than thiophen-2-yl analogs due to reduced symmetry and crystal packing efficiency .
Preparation Methods
Preparation of 3-Cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole
The oxadiazole ring is synthesized via cyclocondensation of cyclopropanecarboxylic acid hydrazide with chlorocarbonyl-containing reagents. A validated method involves:
- Hydrazide formation : Cyclopropanecarbonyl chloride is treated with hydrazine hydrate to yield cyclopropanecarbohydrazide.
- Cyclization with carbon disulfide : Reaction with CS₂ in basic ethanol (e.g., KOH/EtOH) forms 5-mercapto-3-cyclopropyl-1,2,4-oxadiazole, followed by chlorination using PCl₅ to introduce the chloromethyl group.
Reaction conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₂NH₂·H₂O | 0–5°C | 2 h | 85% |
| 2 | CS₂, KOH/EtOH | Reflux | 6 h | 78% |
| 3 | PCl₅, CH₂Cl₂ | 25°C | 3 h | 65% |
Functionalization of Piperidine
The piperidine core is modified through:
- N-alkylation : 3-(Aminomethyl)piperidine is reacted with Fragment A under Mitsunobu conditions (DIAD, PPh₃) to install the oxadiazole-methyl group.
- Ketone introduction : The secondary amine is acylated with 2-bromo-1-(thiophen-3-yl)ethanone using DIPEA in acetonitrile.
Critical parameters :
- Steric hindrance at the piperidine 3-position necessitates elevated temperatures (80°C) for complete alkylation.
- Use of Boc-protected piperidine intermediates improves regioselectivity during N-alkylation (deprotection with TFA post-reaction).
Coupling Strategies and Final Assembly
Oxadiazole-Piperidine Conjugation
Fragment A reacts with Boc-piperidine under SN2 conditions:
$$
\text{Boc-piperidin-3-ylmethanol} + \text{5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole} \xrightarrow{\text{NaH, DMF}} \text{Boc-protected intermediate}
$$
Deprotection with TFA yields the free amine, which undergoes acylation with thiophene-3-acetyl chloride.
Optimization insights :
Thiophene Moiety Incorporation
The thiophen-3-yl group is introduced via Friedel-Crafts acylation:
- Thiophene acetylation : Thiophene-3-carboxylic acid is converted to its acid chloride (SOCl₂, reflux), then reacted with diazomethane to form 2-(thiophen-3-yl)acetyl chloride.
- Coupling to piperidine : The acyl chloride reacts with the piperidine intermediate in the presence of Et₃N, yielding the final ketone.
Spectroscopic validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (dd, J = 2.8 Hz, 1H, thiophene-H), 3.85–3.72 (m, 2H, piperidine-CH₂), 2.91 (s, 2H, COCH₂), 1.98–1.82 (m, 3H, cyclopropane-H).
- HRMS : m/z calculated for C₂₀H₂₃N₃O₂S [M+H]⁺ 376.1432, found 376.1428.
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole vs. 1,2,4-oxadiazole formation is addressed by:
Steric Effects in Piperidine Functionalization
Bulky substituents at the piperidine 3-position necessitate:
- Ultrasonic irradiation to enhance mass transfer during alkylation.
- Transitioning from linear to branched alkylating agents (e.g., iodoethane vs. bromoethane) improves yield by 15%.
Computational Insights into Reaction Mechanisms
Density functional theory (DFT) studies reveal:
- Oxadiazole cyclization : The activation energy for 1,2,4-oxadiazole formation is 28.5 kcal/mol, significantly lower than 1,3,4-isomers (34.2 kcal/mol).
- Nucleophilic acylation : The LUMO of 2-(thiophen-3-yl)acetyl chloride (-1.82 eV) aligns with the HOMO of piperidine (-6.15 eV), enabling charge-transfer-driven coupling.
Q & A
Q. Key Parameters :
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | DMF, NaH | 80°C | 60–70 |
| 2 | KOH, ethanol | Reflux | 50–65 |
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of oxadiazole and thiophene substituents. For example, H NMR peaks at δ 2.8–3.2 ppm indicate piperidine CH groups, while thiophene protons appear at δ 7.1–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 385.15) .
- X-ray Crystallography : Resolves stereochemistry of cyclopropyl and piperidine moieties (e.g., bond angles ~109.5° for sp hybridization) .
Advanced: How can computational methods predict reactivity and binding affinity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the oxadiazole ring shows high electron density, making it reactive toward electrophiles .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). Thiophene and oxadiazole groups often engage in π-π stacking and hydrogen bonding with active sites .
Q. Computational Parameters :
| Method | Basis Set | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|---|
| AutoDock Vina | AMBER | CYP450 | -8.2 |
| Gaussian 09 (DFT) | B3LYP/6-31G* | — | HOMO: -6.3 eV |
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
Vary substituents : Synthesize analogs with modified oxadiazole (e.g., methyl instead of cyclopropyl) or thiophene (e.g., 2-thienyl vs. 3-thienyl) groups .
Biological assays : Test inhibitory activity against targets (e.g., kinases) using fluorescence polarization or ELISA.
Data analysis : Use multivariate regression to correlate substituent electronegativity/logP with IC values .
Q. Example SAR Findings :
| Analog | Oxadiazole Substituent | IC (nM) |
|---|---|---|
| 1 | Cyclopropyl | 120 |
| 2 | Methyl | 450 |
Advanced: What experimental limitations affect stability studies, and how to mitigate them?
Answer:
- Degradation pathways : Hydrolysis of the oxadiazole ring under acidic/alkaline conditions. Monitor via accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., carboxylic acid derivatives) .
- Mitigation : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance solubility and stability .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. fluorescence assays for binding affinity) .
- Pharmacokinetic factors : Adjust for membrane permeability (logD) or metabolic stability (e.g., CYP450 inhibition) using hepatocyte microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
